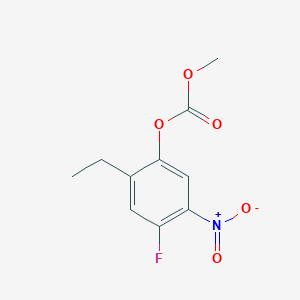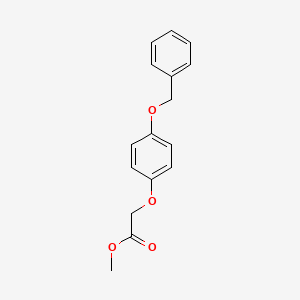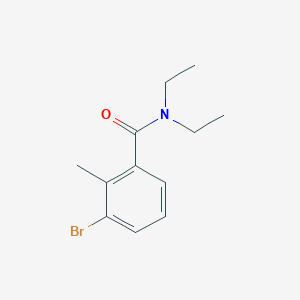
2,4-Dimethoxycyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxycyclohexanamine is an organic compound with the molecular formula C8H17NO2 It is a derivative of cyclohexylamine, where two methoxy groups are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxycyclohexanamine typically involves the reaction of cyclohexylamine with methoxy-containing reagents. One common method is the methylation of cyclohexylamine using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the dimethoxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxycyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclohexylamine derivatives with different functional groups.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexylamines.
Scientific Research Applications
2,4-Dimethoxycyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxycyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating its activity and binding affinity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: The parent compound without methoxy groups.
2, 4-Dimethoxybenzylamine: A similar compound with a benzyl group instead of a cyclohexyl group.
4-Methoxycyclohexylamine: A derivative with only one methoxy group.
Uniqueness
2,4-Dimethoxycyclohexanamine is unique due to the presence of two methoxy groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2,4-dimethoxycyclohexan-1-amine |
InChI |
InChI=1S/C8H17NO2/c1-10-6-3-4-7(9)8(5-6)11-2/h6-8H,3-5,9H2,1-2H3 |
InChI Key |
LEZYBMWXRYZCDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(C(C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-Hydroxyethoxymethyl)-pyrido[2,3-d]imidazole](/img/structure/B8440293.png)


![(3S)-3-[(4-bromophenyl)amino]butanamide](/img/structure/B8440309.png)





![4-(4-Cyclopropyl-5-methanesulfonyl-4H-[1,2,4]triazol-3-yl)-pyridine](/img/structure/B8440378.png)
